molecular formula C15H19N3O4S B2958785 2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105234-74-9

2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2958785
CAS No.: 1105234-74-9
M. Wt: 337.39
InChI Key: OWUKZMZPLCJXDL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methoxy-4-methyl-substituted aromatic ring connected via a propyl linker to a 6-oxopyridazine heterocycle. This structure combines a sulfonamide moiety—a common pharmacophore in enzyme inhibition—with a pyridazine ring, which is frequently explored for its bioactivity in medicinal chemistry.

Properties

IUPAC Name

2-methoxy-4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-12-6-7-14(13(11-12)22-2)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKZMZPLCJXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multiple steps involving nucleophilic substitution, cyclization, and sulfonation reactions. One common method starts with the sulfonation of 2-methoxy-4-methylbenzenesulfonamide, followed by nucleophilic substitution with 3-(6-oxopyridazin-1(6H)-yl)propylamine.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors. These setups optimize reaction conditions by controlling temperature, pressure, and reagent flow rates, ensuring high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxy group, leading to the formation of a hydroxyl derivative.

  • Reduction: : Reduction can target the sulfonamide group, yielding corresponding amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridazinone ring or benzenesulfonamide moiety, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, amines, alcohols, under basic or acidic conditions.

Major Products

  • Oxidation: : Hydroxyl derivatives.

  • Reduction: : Amines and alcohols.

  • Substitution: : Varied functionalized derivatives.

Scientific Research Applications

Chemistry

It serves as a precursor for synthesizing more complex molecules, facilitating studies on reaction mechanisms and structural properties.

Biology

The compound's derivatives can be explored for their biological activity, including enzyme inhibition and receptor binding studies.

Medicine

Potential therapeutic applications include the design of new drugs targeting specific pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

It can be used in material science for developing new polymers and advanced materials with tailored properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the pyridazinone ring allows for strong binding interactions, modulating biochemical pathways and producing desired effects at the cellular level.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Benzenesulfonamide Substituents Linker Heterocycle Key Functional Groups
Target Compound 2-methoxy, 4-methyl 3-propyl 6-oxopyridazin-1(6H)-yl Sulfonamide, pyridazine
5a () 4-substituted (benzyloxy) None 6-oxopyridazin-1(6H)-yl Sulfonamide, benzyloxy
2d () 4-fluoro 3-propyl Pyridinyl-pyrazole Sulfonamide, fluorophenyl
Example 53 () 2-fluoro, 4-amino Ethyl Pyrazolo[3,4-d]pyrimidin Chromen-2-yl, fluorophenyl

Key Observations :

  • Linker Flexibility : The 3-propyl linker in the target compound and 2d () provides greater conformational flexibility than the ethyl linker in Example 53 (), which could influence target binding .
  • Heterocycle Diversity : The 6-oxopyridazine core in the target compound differs from pyridinyl-pyrazole () or pyrazolo-pyrimidine () systems, suggesting distinct electronic profiles and hydrogen-bonding capabilities .
Pharmacokinetic Considerations
  • Bioavailability: The methyl group’s lipophilicity might improve absorption over polar analogs like 5c (), which contains a 4-cyanobenzyl group .

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